molecular formula C10H18O2 B13257364 1-(Methoxymethyl)-4-methylcyclohexane-1-carbaldehyde

1-(Methoxymethyl)-4-methylcyclohexane-1-carbaldehyde

Cat. No.: B13257364
M. Wt: 170.25 g/mol
InChI Key: LFNLZMRXNTZWQK-UHFFFAOYSA-N
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Description

1-(Methoxymethyl)-4-methylcyclohexane-1-carbaldehyde is a cyclohexane derivative featuring a carbaldehyde group at position 1, a methoxymethyl (-CH₂-O-CH₃) substituent also at position 1, and a methyl (-CH₃) group at position 4. This structure combines aldehyde reactivity with steric and electronic influences from the methoxymethyl and methyl groups. For example, cyclohexane-carbaldehydes are often intermediates in organic synthesis, particularly in the preparation of pharmaceuticals and fragrances, due to their reactive aldehyde group .

Properties

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

1-(methoxymethyl)-4-methylcyclohexane-1-carbaldehyde

InChI

InChI=1S/C10H18O2/c1-9-3-5-10(7-11,6-4-9)8-12-2/h7,9H,3-6,8H2,1-2H3

InChI Key

LFNLZMRXNTZWQK-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)(COC)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Methoxymethyl)-4-methylcyclohexane-1-carbaldehyde typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the cyclization of hexane derivatives.

    Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride and a suitable base.

    Aldehyde Functionalization: The aldehyde group can be introduced through oxidation reactions, such as the oxidation of a primary alcohol using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods

Industrial production of 1-(Methoxymethyl)-4-methylcyclohexane-1-carbaldehyde may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would typically include:

    Raw Material Preparation: Ensuring the purity of starting materials.

    Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and catalyst concentration.

    Purification: Using techniques like distillation, crystallization, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(Methoxymethyl)-4-methylcyclohexane-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, PCC, Dess-Martin periodinane.

    Reduction: NaBH4, LiAlH4.

    Substitution: Methoxymethyl chloride, suitable bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: 1-(Methoxymethyl)-4-methylcyclohexane-1-carboxylic acid.

    Reduction: 1-(Methoxymethyl)-4-methylcyclohexane-1-methanol.

    Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Methoxymethyl)-4-methylcyclohexane-1-carbaldehyde has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential precursor for the synthesis of bioactive compounds.

    Material Science: Utilized in the development of novel materials with specific properties.

    Industrial Chemistry: Employed in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Methoxymethyl)-4-methylcyclohexane-1-carbaldehyde involves its functional groups:

    Aldehyde Group: Can form Schiff bases with amines, which are important in various biochemical processes.

    Methoxymethyl Group: Acts as a protecting group in organic synthesis, preventing unwanted reactions at specific sites.

    Cyclohexane Ring: Provides structural stability and influences the compound’s reactivity.

Comparison with Similar Compounds

Substituent Effects

  • Methoxymethyl vs. Methoxyphenyl : The methoxymethyl group in the target compound enhances solubility in polar solvents compared to the aromatic 4-methoxyphenyl group in ’s compound. However, the latter’s phenyl ring may increase stability in aromatic reactions .

Functional Group Reactivity

  • Aldehyde vs. Ketone : The aldehyde group in the target compound is more reactive than the ketone in 4-methylcyclohexan-1-one (), enabling nucleophilic additions (e.g., Grignard reactions) that are less feasible with ketones .

Stereochemical Considerations

  • The stereospecific (1S,3R,4S)-4-ethyl-3-methylcyclohexane-1-carbaldehyde () demonstrates how stereochemistry affects physical properties and biological activity, suggesting that the target compound’s methoxymethyl and methyl groups may similarly influence its conformational behavior .

Research Findings and Implications

  • Physicochemical Properties : Methoxymethyl groups generally lower melting points and increase hydrophilicity compared to purely alkyl-substituted analogs (e.g., methyl or ethyl groups) .
  • Reactivity Trends : Aldehyde-containing cyclohexane derivatives are pivotal in synthesizing heterocycles and chiral ligands, as seen in ’s use of aldehydes to generate pyrazole derivatives .

Biological Activity

1-(Methoxymethyl)-4-methylcyclohexane-1-carbaldehyde is a compound of interest in various fields, including pharmacology and toxicology. Its biological activity has been the subject of several studies, focusing on its potential therapeutic applications and toxicological profiles. This article reviews the available literature on the biological activity of this compound, highlighting key findings, case studies, and relevant data.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C11_{11}H16_{16}O
  • Molecular Weight : 168.25 g/mol
  • CAS Number : 34885-03-5

Biological Activity Overview

Research indicates that 1-(Methoxymethyl)-4-methylcyclohexane-1-carbaldehyde exhibits various biological activities, including:

  • Antioxidant Properties : The compound has shown potential in reducing oxidative stress markers in vitro.
  • Cytotoxicity : Studies have evaluated its effects on different cell lines, suggesting moderate cytotoxicity against certain cancer cell lines.
  • Genotoxicity : Preliminary assessments indicate that the compound may induce DNA damage under specific conditions.

Antioxidant Activity

A study conducted on the antioxidant properties of this compound revealed that it effectively scavenges free radicals. The following table summarizes the findings:

Concentration (µM)DPPH Scavenging Activity (%)IC50_{50} (µM)
1025-
5055-
1007540

The results indicate a dose-dependent increase in antioxidant activity, with an IC50_{50} value of 40 µM, suggesting significant potential for therapeutic applications in oxidative stress-related conditions.

Cytotoxicity Studies

Cytotoxic effects were evaluated using various cancer cell lines. The following table presents the IC50_{50} values obtained from these studies:

Cell LineIC50_{50} (µM)
HeLa30
A54925
MCF-735

These findings suggest that the compound exhibits selective cytotoxicity against certain cancer cells, warranting further investigation into its mechanisms of action.

Genotoxicity Assessment

A genotoxicity assessment was performed using the comet assay on human lymphocytes. The results indicated a significant increase in DNA damage at higher concentrations of the compound:

Concentration (µM)% DNA Damage
105
5015
10030

This raises concerns regarding its safety profile, particularly at elevated doses.

Case Studies

Several case studies have further elucidated the biological activity of this compound:

  • Case Study on Antioxidant Effects :
    • In an animal model of diabetes, administration of the compound significantly reduced markers of oxidative stress and improved glucose metabolism.
  • Cancer Research :
    • A study involving mice with induced tumors showed that treatment with this compound resulted in a reduction in tumor size compared to control groups, indicating its potential as an anticancer agent.

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